1H-carbazole

Overview

Description

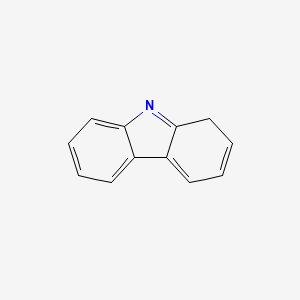

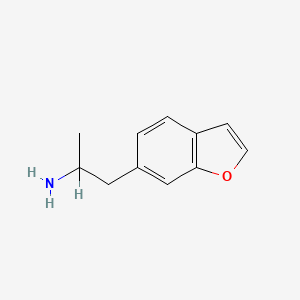

1H-Carbazole, also known as 2,3,4,9-tetrahydro-1H-carbazole, is a compound with the molecular formula C12H13N and a molecular weight of 171.2383 . It is also known by other names such as 1,2,3,4-tetrahydrocarbazole and 2,3-tetramethyleneindole .

Synthesis Analysis

Carbazole and its derivatives have been synthesized for many years due to their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For instance, a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was designed and synthesized by Horner-Wadsworth-Emmons reaction .

Molecular Structure Analysis

The molecular structure of 1H-carbazole is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Carbazole and its derivatives have shown significant biological activities due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied . The effects of reaction time, catalyst dosage, and molar ratio of carbazole to alkylating agent were investigated, and orthogonal experiments were performed .

Physical And Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives like 1H-carbazole are influenced by their functional groups. The presence of the oxo group can increase the compound’s polarity, potentially affecting its solubility in various solvents. The thermal stabilities of the carbazole derivatives were determined by thermogravimetric analysis .

Scientific Research Applications

Medicinal Chemistry and Natural Products

1H-carbazole, with its aromatic tricyclic structure, is prominent in medicinal chemistry due to its range of biological activities. Modifications of this molecule have resulted in substances with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The survey of literature from 2010 to 2015 highlights the in vitro and in vivo activities of carbazole-containing molecules and their structure-activity relationships, mechanisms of action, and cytotoxicity/selectivity findings, aiding future development of clinically useful agents (Tsutsumi, Gündisch, & Sun, 2016).

Physical and Structural Characterization

Carbazole's usefulness in synthetic heterocyclic chemistry, analytical chemistry, and pharmacology has been explored. A study aimed at evaluating the impact of biofield energy treatment on carbazole used analytical methods like X-ray diffraction, differential scanning calorimetry, and gas chromatography-mass spectrometry. This revealed significant changes in the physical and spectral properties of treated carbazole (Trivedi et al., 2015).

Synthesis and Isolation

The process of electrophilic aromatic substitution with various chlorinating reagents to create chlorocarbazoles from carbazole has been studied. This includes the synthesis, isolation, and characterization of chlorocarbazole derivatives, providing insights into the chemical properties and potential applications of these compounds (Bonesi & Erra-Balsells, 1997).

Environmental and Bioremediation Studies

Carbazole, identified as a hazardous pollutant, particularly in the petroleum industry, has been the focus of bioremediation studies. The use of Thalassospira profundimaris for degrading carbazole demonstrates the potential of biological methods in treating such pollutants. This study found that immobilized cells of this organism showed better performance in degrading carbazole under certain conditions (Othman & Inayatullah, 2021).

Analytical Chemistry Applications

Carbazole derivatives have been utilized as selective fluorescent probes for chromium(III), demonstrating potential in analytical chemistry. The study on a novel carbazole derivative and its interaction with Cr3+ revealed a rapid, selective, and sensitive response, which could be applicable for Cr3+ determination (Zhang et al., 2013).

Materials Science and Polymer Chemistry

The modification of carbazole into 1,5-bis[N-carbazolyl]pentane and its polymerization shows its application in materials science. This derivative contributes to improving the thermal stability and photosensitization of materials, with potential uses in light-emitting applications (Ahmad et al., 2019).

Semiconductor Device Characteristics

Carbazole compounds, particularly those used in semiconducting materials, have been synthesized and characterized for their potential in semiconductor device applications. The study of carbazole derivatives using palladium-catalyzed reactions and their electrical properties offers insights into their use in electronic devices (Gorgun & Caglar, 2018).

Organic Solar Cell Application

Carbazole-based molecules play a significant role in organic solar cell applications due to their thermal stability, hole transporting property, and chemical stability. A review focusing on the photovoltaic performance of carbazole derivatives in solar cells outlines the relationship between their structure and power conversion efficiencies (Sathiyan et al., 2016).

Safety And Hazards

Future Directions

Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . They are expected to exhibit different material applications in the future . Researchers have been studying carbazole-based polymeric and oligomeric compounds for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

properties

IUPAC Name |

1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLWECJWSGWVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C2C1=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429534 | |

| Record name | 1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-carbazole | |

CAS RN |

244-57-5 | |

| Record name | 1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)

![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)

![(Z)-7-[(1R,2R,5S)-2-[(E,3R,4R)-4-fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1241695.png)